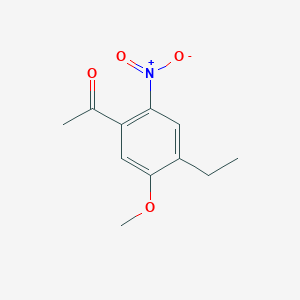

1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone is an organic compound with the molecular formula C11H13NO4 It is a derivative of acetophenone, featuring a nitro group, an ethyl group, and a methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 4-ethyl-5-methoxyacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

Reduction: 1-(4-Ethyl-5-methoxy-2-aminophenyl)ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-(4-Carboxy-5-methoxy-2-nitrophenyl)ethanone.

Scientific Research Applications

1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.

Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to various pharmacological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with an additional methoxy group.

1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone: Similar structure but with a hydroxy group instead of an ethyl group.

Uniqueness

1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro, methoxy, and ethyl groups provides a distinct set of properties that can be exploited in various applications.

Biological Activity

1-(4-Ethyl-5-methoxy-2-nitrophenyl)ethanone, a compound with notable chemical properties, has garnered attention in various biological studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- CAS Number : 947691-66-9

- Molecular Formula : C12H15N2O3

- Molecular Weight : 233.26 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. Studies have demonstrated that the compound exhibits significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in preventing bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that this compound induces apoptosis in a dose-dependent manner.

Key Findings:

- MCF-7 Cell Line : IC50 = 15 µM after 48 hours of treatment.

- HeLa Cell Line : IC50 = 20 µM after 48 hours of treatment.

These findings suggest that the compound may interfere with cell cycle progression and induce apoptotic pathways, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress is believed to trigger apoptotic signaling pathways, ultimately resulting in cell death. The interaction of the compound with cellular biomolecules, including DNA and proteins, further elucidates its biological activity.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of various nitrophenyl derivatives, including this compound. The study utilized disk diffusion methods to evaluate the antibacterial activity against clinical isolates. Results demonstrated a clear zone of inhibition, confirming its potential as an antimicrobial agent .

Evaluation of Cytotoxic Effects

Another significant study focused on the cytotoxic effects of this compound on different cancer cell lines. The researchers employed flow cytometry to analyze apoptosis rates and found that treatment with the compound significantly increased early apoptotic cells compared to untreated controls .

Properties

CAS No. |

947691-66-9 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

1-(4-ethyl-5-methoxy-2-nitrophenyl)ethanone |

InChI |

InChI=1S/C11H13NO4/c1-4-8-5-10(12(14)15)9(7(2)13)6-11(8)16-3/h5-6H,4H2,1-3H3 |

InChI Key |

LJVXEHAXEWSOKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)C(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.